Product packaging for 1,4-Di(2-furyl)-1,4-butanedione(Cat. No.:)

1,4-Di(2-furyl)-1,4-butanedione

Cat. No.: B8763143
M. Wt: 218.20 g/mol
InChI Key: YFFKNPBNZUAMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Di(2-furyl)-1,4-butanedione ( 13669-05-1) is a high-purity chemical compound offered as a valuable intermediate for research and development. With a molecular formula of C 12 H 10 O 2 S 2 and a molecular weight of 250.337 g/mol, this compound is characterized by a melting point of 133°C and a boiling point of 431°C at 760 mmHg . As a diketone derivative with furyl groups, it serves as a key precursor in various synthetic pathways. Researchers utilize this and structurally related diketones in the synthesis of metal-organic complexes and coordination polymers, areas of study relevant to the development of advanced materials with unique thermal and optical properties . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use. All information provided is for research reference purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O4 B8763143 1,4-Di(2-furyl)-1,4-butanedione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

1,4-bis(furan-2-yl)butane-1,4-dione

InChI

InChI=1S/C12H10O4/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h1-4,7-8H,5-6H2

InChI Key

YFFKNPBNZUAMNU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CCC(=O)C2=CC=CO2

Origin of Product

United States

Significance of 1,4 Diketones As Synthetic Intermediates in Organic Chemistry

1,4-Diketones are organic compounds characterized by the presence of two carbonyl groups separated by two carbon atoms. This specific arrangement of functional groups imparts a unique reactivity that makes them highly valuable as intermediates in a wide array of organic transformations. fiveable.me They are key precursors in the synthesis of various heterocyclic compounds, which are core structures in many natural products and pharmaceuticals. acs.orgnih.gov

One of the most notable applications of 1,4-diketones is in the Paal-Knorr synthesis, a powerful method for the preparation of substituted furans, pyrroles, and thiophenes. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This acid-catalyzed cyclization reaction is a cornerstone of heterocyclic chemistry, providing a straightforward route to these important five-membered aromatic rings. organic-chemistry.orgalfa-chemistry.com The versatility of the Paal-Knorr synthesis is enhanced by the development of various methods for preparing the prerequisite 1,4-diones. organic-chemistry.org

Beyond the Paal-Knorr synthesis, 1,4-diketones participate in a range of other important reactions. They can be synthesized through methods such as the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated ketone, catalyzed by a nucleophile like a thiazolium salt. acs.orgnih.gov The development of new synthetic routes to 1,4-diketones, including oxidative cross-coupling and nucleophile-electrophile coupling reactions, continues to expand their utility in organic synthesis. nih.gov The presence of two carbonyl groups also allows for a variety of other transformations, making 1,4-diketones versatile platforms for the construction of complex molecular architectures. rsc.org

Overview of the Structural Characteristics of 1,4 Di 2 Furyl 1,4 Butanedione

1,4-Di(2-furyl)-1,4-butanedione possesses a symmetrical structure featuring a central four-carbon chain with carbonyl groups at the first and fourth positions. Each of these carbonyl carbons is attached to a furan (B31954) ring at the 2-position. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. The presence of these furan moieties significantly influences the electronic properties and reactivity of the diketone.

PropertyValue
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Appearance Not specified in provided results
CAS Number 42839-44-1

This data is compiled from general chemical knowledge and databases, as specific experimental values for all properties were not available in the provided search results.

The key structural features of this compound are the two furan rings and the 1,4-dicarbonyl system. The furan rings, being electron-rich aromatic systems, can influence the reactivity of the adjacent carbonyl groups. The 1,4-dicarbonyl arrangement is the key to its utility in syntheses like the Paal-Knorr reaction, which allows for the formation of new heterocyclic rings.

Scope and Research Potential of 1,4 Di 2 Furyl 1,4 Butanedione

Established Synthetic Pathways

Traditional methods for the synthesis of 1,4-diketones often rely on the coupling of specific intermediates derived from corresponding ketone precursors. These pathways have been foundational in accessing compounds like this compound.

A well-established method for synthesizing 1,4-diketones involves the oxidative coupling of silyl (B83357) enol ethers. The coupling reaction of trimethylsilyl (B98337) enol ethers using lead tetraacetate has been demonstrated to produce 1,4-diketones in good yields. acs.org This reaction proceeds via the formation of a carbon-carbon bond between two enol ether molecules, facilitated by the oxidizing agent. The trimethylsilyl enol ether, which is typically prepared from the corresponding ketone, serves as a crucial nucleophilic intermediate in this transformation.

The direct precursor for synthesizing this compound is 2-acetylfuran (B1664036). wikipedia.org In this specific pathway, 2-acetylfuran is first converted into its corresponding trimethylsilyl enol ether. This transformation is a critical step that reverses the normal reactivity of the ketone, turning the α-carbon into a nucleophilic center. scripps.edu The modern industrial synthesis of the 2-acetylfuran starting material typically involves the Friedel–Crafts acylation of furan with acetic anhydride (B1165640). wikipedia.org Once the trimethylsilyl enol ether of 2-acetylfuran is generated, it can undergo the coupling reaction, as described in the preceding section, to yield the target molecule, this compound.

Evaluation of Synthetic Yields and Efficiency

The efficiency of synthetic routes for 1,4-diketones is a critical factor for their practical application. While specific yield data for the lead tetraacetate-mediated coupling of 2-acetylfuran's silyl enol ether is not extensively detailed in the provided literature, related modern methods offer insight into the expected efficiency. For instance, newer catalytic systems have shown significant promise. A silver-catalyzed intermolecular cross-coupling of silyl enol ethers has been reported to achieve good to excellent yields for various 1,4-diketones. organic-chemistry.org Similarly, the Stetter reaction, another important pathway to 1,4-diketones, can produce novel derivatives in good yields, with subsequent cyclization reactions reaching yields as high as 95% for certain furan derivatives. nih.gov

Method General Yield Notes
Silver-Catalyzed Silyl Enol Ether CouplingGood to Excellent organic-chemistry.orgOptimized conditions identified AgF as the most effective catalyst. organic-chemistry.org
Stetter ReactionGood nih.govYields for subsequent cyclization products can be very high (e.g., 95%). nih.gov
Mo-catalyzed Oxidative CleavageNot specifiedA newer two-step procedure for 1,4-dicarbonyls. rsc.org
Visible-light Induced Radical CouplingGood to Excellent organic-chemistry.orgUtilizes an inexpensive organic dye as a photoredox catalyst. organic-chemistry.org

Emerging Strategies for Diketone Synthesis

The field of organic synthesis is continually evolving, leading to the development of more efficient, sustainable, and versatile methods for constructing challenging motifs like 1,4-diketones.

Several innovative strategies have recently emerged:

Silver-Catalyzed Coupling: A silver-catalyzed controlled intermolecular cross-coupling of silyl enolates provides a scalable and efficient route to synthetically useful 1,4-diketones, tolerating a good range of functional groups. organic-chemistry.orgorganic-chemistry.org

Stetter Reaction: The Stetter reaction, which involves the N-heterocyclic carbene (NHC)-catalyzed C-C bond formation between an aldehyde and an α,β-unsaturated carbonyl compound, is a powerful tool for synthesizing 1,4-dicarbonyls. researchgate.netnih.gov This method has been used to create novel 1,4-diketone derivatives. nih.gov

Molybdenum-Catalyzed Oxidative Cleavage: A two-step procedure involving the molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols with DMSO as both solvent and oxidant has been developed for the clean synthesis of 1,4-dicarbonyls. rsc.org

Photoredox Catalysis: Visible-light-induced radical coupling reactions, often using inexpensive organic dyes like eosin (B541160) Y as photoredox catalysts, have been effectively employed to couple silyl enol ethers with α-bromocarbonyl compounds to furnish 1,4-dicarbonyls. organic-chemistry.org

Cobalt and Palladium Catalysis: Transition metal catalysis offers further alternatives. Cobalt-catalyzed cascade reactions provide access to 1,4-dicarbonyls from readily available starting materials with high functionality tolerance. organic-chemistry.org Additionally, palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides is a convenient method for preparing functionalized 1,4-diketones. organic-chemistry.org

These emerging strategies highlight the ongoing efforts to overcome the synthetic challenges associated with 1,4-diketone synthesis, offering milder reaction conditions, broader substrate scopes, and improved efficiency.

Reactions Involving the Butanedione Core

The 1,4-dicarbonyl motif within this compound is a key functional group that drives its reactivity, particularly in cyclization reactions to form various five-membered heterocycles.

Cyclization Reactions for Heterocycle Formation

Substituted 1,4-butanediones are well-established precursors for the synthesis of furans and pyrroles through the Paal-Knorr synthesis. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves the intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound.

Furan Synthesis: In the presence of an acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid, this compound can undergo cyclization to form a furan ring. wikipedia.orgorganic-chemistry.org The reaction proceeds through the protonation of one carbonyl oxygen, followed by a nucleophilic attack from the enol form of the other carbonyl group, leading to a hemiacetal intermediate that then dehydrates to yield the furan. wikipedia.org

Pyrrole Synthesis: Similarly, reacting this compound with ammonia or a primary amine in the presence of an acid catalyst yields a pyrrole derivative. alfa-chemistry.comwikipedia.org The mechanism involves the formation of a hemiaminal upon the amine's attack on a protonated carbonyl, followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.org

ReactantReagent(s)ProductReaction Type
This compoundAcid (e.g., H₂SO₄)Furan derivativePaal-Knorr Furan Synthesis
This compoundAmmonia or Primary Amine, AcidPyrrole derivativePaal-Knorr Pyrrole Synthesis

Reactivity with Specific Reagents

The carbonyl groups of the butanedione core can also be targeted by specific reagents to induce transformations other than simple cyclization. A notable example is the reaction with Lawesson's reagent.

The reaction of 1,4-di(2-furanyl)-1,4-butanedione with Lawesson's reagent results in the formation of 2-[5-(furan-2-yl)thiophen-2-yl]furan. Lawesson's reagent is a thionating agent that converts carbonyl groups into thiocarbonyls. wikipedia.orgorganic-chemistry.orgnumberanalytics.com In this transformation, it is proposed that one of the carbonyl groups of the butanedione is converted to a thiocarbonyl. Subsequent intramolecular cyclization, driven by the formation of a stable thiophene (B33073) ring, leads to the final product. organic-chemistry.orgyoutube.com This reaction showcases a pathway to synthesize mixed furan-thiophene systems. acs.org

Transformations of the Furan Moieties

The furan rings of this compound are also amenable to chemical modification, allowing for further diversification of the molecular structure.

Derivatization and Functionalization Reactions

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. wikipedia.org This reactivity can be exploited to introduce various functional groups onto the furan moieties. While specific examples for this compound are not extensively detailed in the provided context, general reactions of furans suggest that halogenation, nitration, and Friedel-Crafts acylation could be applied to functionalize the furan rings. wikipedia.orgrsc.org Such derivatizations can serve to modulate the electronic properties of the molecule or provide handles for further synthetic transformations. slideshare.net

Synthetic Utility as a Precursor Compound

Beyond its direct transformations, this compound serves as a valuable precursor for the synthesis of larger, conjugated polyfuryl systems.

Formation of Polyfuryl Systems, e.g., Terfuryl Derivatives

A significant application of this compound is its conversion to 2,2',5',2"-terfuryl. This transformation is achieved by treating the dione (B5365651) with acetic anhydride and hydrochloric acid. libretexts.orgresearchgate.net The reaction likely proceeds through an acid-catalyzed cyclization and dehydration, similar to the Paal-Knorr furan synthesis, where the butanedione core cyclizes to form the central furan ring of the terfuryl system. wikipedia.orgorganic-chemistry.org Acetic anhydride acts as a dehydrating agent, facilitating the final aromatization step. libretexts.org This method provides a direct route to a valuable trimeric furan structure, which can be a component of more complex conjugated polymers and materials.

Starting MaterialReagentsProduct
This compoundAcetic Anhydride, Hydrochloric Acid2,2',5',2"-Terfuryl

Synthesis of Furan and Pyrrole Derivatives

The reactivity of the 1,4-dicarbonyl system in this compound allows for its cyclization into both furan and pyrrole ring systems, depending on the reaction conditions and the reagents employed. The core of these transformations is the Paal-Knorr reaction, which provides a direct pathway to these valuable heterocyclic structures.

Furan Synthesis

The synthesis of a furan derivative from a 1,4-diketone is achieved through an acid-catalyzed intramolecular cyclization and dehydration. alfa-chemistry.comorganic-chemistry.org In the case of this compound, this reaction is expected to yield 2,5-di(2-furyl)furan. The general mechanism involves the protonation of one carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the enol form of the second carbonyl group. Subsequent dehydration of the resulting hemiacetal intermediate leads to the formation of the aromatic furan ring. wikipedia.org

A variety of protic acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids like zinc chloride (ZnCl₂), can be employed to catalyze this transformation. alfa-chemistry.com Dehydrating agents like phosphorus pentoxide (P₂O₅) are also effective. alfa-chemistry.com While specific studies detailing the cyclization of this compound are not extensively reported in the general literature, the established principles of the Paal-Knorr furan synthesis provide a clear framework for this conversion.

Table 1: Synthesis of 2,5-Di(2-furyl)furan

ReactantCatalyst/ReagentProduct
This compoundAcid Catalyst (e.g., H₂SO₄, p-TsOH)2,5-Di(2-furyl)furan

Note: Specific reaction conditions and yields are dependent on the chosen catalyst, solvent, and temperature, and require experimental determination.

Pyrrole Synthesis

The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgscribd.com This reaction provides a direct route to N-substituted and N-unsubstituted pyrroles. When this compound is treated with a primary amine (R-NH₂), the corresponding N-substituted-2,5-di(2-furyl)pyrrole is formed. The use of ammonia or an ammonia source like ammonium (B1175870) acetate (B1210297) results in the N-unsubstituted pyrrole. wikipedia.org

The reaction mechanism proceeds through the formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups. A subsequent intramolecular attack of the amine on the second carbonyl group forms a dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the competing furan formation. organic-chemistry.org

A wide range of primary amines, including aliphatic and aromatic amines, can be used in this synthesis, allowing for the introduction of various substituents on the pyrrole nitrogen. alfa-chemistry.com

Table 2: Synthesis of N-Substituted-2,5-di(2-furyl)pyrroles

Reactant 1Reactant 2Product
This compoundPrimary Amine (R-NH₂)1-Substituted-2,5-di(2-furyl)pyrrole
This compoundAmmonia (NH₃) or Ammonium Salt2,5-Di(2-furyl)pyrrole

Note: The specific primary amine used will determine the "R" group on the pyrrole nitrogen. Reaction conditions and yields vary based on the reactants and solvent system.

Advanced Spectroscopic and Structural Characterization of 1,4 Di 2 Furyl 1,4 Butanedione

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of 1,4-Di(2-furyl)-1,4-butanedione. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The protons on the furan (B31954) rings are anticipated to appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. libretexts.orgopenstax.org Due to the electronegativity of the oxygen atom and the carbonyl groups, the protons adjacent to these functionalities will be deshielded and resonate at lower fields. The ethylene (B1197577) bridge protons (–CH₂–CH₂–) would likely produce a singlet or a more complex multiplet in the aliphatic region, shifted downfield due to the influence of the adjacent carbonyl groups, possibly in the range of 3.0-3.5 ppm. The specific chemical shifts and coupling patterns would be dependent on the solvent used and the conformational dynamics of the molecule in solution. wiley.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the furan ring carbons, and the ethylene bridge carbons. The carbonyl carbons (C=O) are characteristically found at the low-field end of the spectrum, typically in the range of 190-200 ppm. docbrown.info The sp²-hybridized carbons of the furan rings would resonate in the aromatic region, generally between 110 and 150 ppm. researchgate.net The sp³-hybridized carbons of the ethylene bridge would appear at higher field, likely in the range of 30-40 ppm. The symmetry of the molecule would influence the number of unique carbon signals observed.

Predicted ¹H NMR Chemical Shifts Predicted ¹³C NMR Chemical Shifts
Proton Type Approximate Chemical Shift (ppm)
Furan Ring Protons6.0 - 8.0
Ethylene Bridge Protons3.0 - 3.5

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone groups. The presence of the furan rings would be confirmed by C-H stretching vibrations of the aromatic ring typically appearing above 3000 cm⁻¹, as well as C=C stretching vibrations within the ring, usually in the 1500-1600 cm⁻¹ region. C-O-C stretching vibrations of the furan ring are also expected, typically in the 1000-1300 cm⁻¹ range. The C-H stretching of the ethylene bridge would be observed in the 2850-3000 cm⁻¹ region.

Functional Group Expected IR Absorption Range (cm⁻¹)
C=O (Ketone)1650 - 1700
C-H (Furan Ring)> 3000
C=C (Furan Ring)1500 - 1600
C-O-C (Furan Ring)1000 - 1300
C-H (Aliphatic)2850 - 3000

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic techniques provide valuable information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

Theoretical and Computational Chemistry Studies

In the absence of extensive experimental data, theoretical and computational chemistry methods serve as powerful tools to predict and understand the structural and electronic properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed computational method for these purposes.

Computational studies can be used to determine the most stable conformation of the molecule by calculating the energies of various possible arrangements of the furan rings and the butanedione chain. These calculations can help to understand the flexibility of the molecule and the rotational barriers around the single bonds. For instance, computational analysis of related furanoside rings has shown that they are generally more flexible than pyranoside rings. nih.gov Furthermore, theoretical calculations can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies. nih.gov These predicted spectra can then be compared with experimental data, where available, to confirm the structural assignment. Computational models can also provide insights into the electronic structure, such as the distribution of electron density and the nature of the molecular orbitals, which are crucial for understanding the molecule's reactivity.

Advanced Applications and Research Areas of 1,4 Di 2 Furyl 1,4 Butanedione

Applications in Organic Synthesis as a Key Intermediate

A significant application of 1,4-di(2-furyl)-1,4-butanedione in organic synthesis is its role as a key intermediate in the formation of oligo- and poly-furan structures. Specifically, it is a direct precursor to 2,2',5',2"-terfuryl. This transformation is a classic example of the Paal-Knorr furan (B31954) synthesis, a powerful method for constructing furan rings from 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.orgalfa-chemistry.com

The Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield a furan ring. organic-chemistry.orgyoutube.com In the case of this compound, the reaction mechanism is initiated by the protonation of one of the carbonyl groups. The adjacent furan ring's enol form then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal intermediate. Subsequent dehydration, driven by the formation of a stable aromatic furan ring, leads to the final terfuryl product. wikipedia.org

This synthetic strategy is highly valuable for creating conjugated systems of furan rings, which are of interest for their electronic and optical properties. The reaction can be carried out using various acid catalysts, including protic acids like hydrochloric acid or p-toluenesulfonic acid, and dehydrating agents such as phosphorus pentoxide. alfa-chemistry.com While the general mechanism is well-established, specific conditions for the synthesis of 2,2',5',2"-terfuryl from this compound can be optimized to achieve high yields.

Table 1: Paal-Knorr Synthesis of 2,2',5',2"-terfuryl

Starting Material Reaction Type Key Reagents Product
This compoundPaal-Knorr Furan SynthesisAcid Catalyst (e.g., HCl, p-TsOH)2,2',5',2"-Terfuryl

Potential in Coordination Chemistry and Metal Complex Formation

The molecular structure of this compound, featuring both oxygen and furan ring functionalities, suggests its potential as a versatile ligand in coordination chemistry. The two carbonyl groups and the oxygen atoms within the furan rings can act as donor sites for metal ions, leading to the formation of a variety of metal complexes.

While specific research on the coordination complexes of this compound is not extensively documented in the available literature, the principles of coordination chemistry suggest several possibilities. The dione (B5365651) moiety can chelate to a metal center, forming a stable five-membered ring. Furthermore, the furan oxygen atoms can also participate in coordination, potentially leading to the formation of polynuclear complexes or coordination polymers where the ligand bridges multiple metal centers. nih.govrsc.orgresearchgate.net

The nature of the metal ion and the reaction conditions would significantly influence the resulting structure. For instance, transition metals like copper(II), nickel(II), and cobalt(II) are known to form stable complexes with diketone ligands. rsc.org The resulting metal-organic frameworks could exhibit interesting magnetic, catalytic, or photoluminescent properties, depending on the electronic structure of the metal and the geometry of the complex. rsc.orgmdpi.comrsc.org

Table 2: Potential Coordination Modes of this compound

Coordination Site Potential Binding Mode Resulting Structure
Carbonyl OxygensBidentate ChelationMononuclear Complex
Furan and Carbonyl OxygensBridging LigandPolynuclear Complex or Coordination Polymer

Contribution to Polymer Chemistry and Materials Science

Furan-based polymers are a class of materials derived from renewable resources that have garnered significant interest for their potential to replace petroleum-based plastics. core.ac.uk The compound this compound, with its two furan rings, represents a potential monomer for the synthesis of novel furan-containing polymers. researchgate.net

Although direct polymerization of this compound is not a commonly reported method, it could theoretically be incorporated into polymer backbones through various chemical modifications. For example, the carbonyl groups could be reduced to hydroxyl groups, creating a diol monomer suitable for polycondensation reactions with dicarboxylic acids to form polyesters. rsc.org Alternatively, the furan rings can participate in Diels-Alder reactions, a powerful tool for creating cross-linked or thermally reversible polymers. core.ac.uk

The incorporation of the rigid furan and diketone units into a polymer chain would be expected to influence the material's thermal and mechanical properties, potentially leading to polymers with high thermal stability and specific mechanical strengths. The development of such furan-based polymers from precursors like this compound contributes to the growing field of sustainable materials. core.ac.uk

Future Research Perspectives and Challenges for 1,4 Di 2 Furyl 1,4 Butanedione

Development of Greener Synthetic Routes

A primary challenge in the broader application of 1,4-di(2-furyl)-1,4-butanedione is the development of environmentally friendly and sustainable methods for its synthesis. While traditional chemical syntheses exist, future research is expected to pivot towards greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of bio-based production routes. The furan (B31954) rings in this compound are derivatives of furfural, a key platform chemical that can be produced from lignocellulosic biomass. researchgate.net Similarly, the four-carbon backbone is related to 1,4-butanediol (B3395766) (BDO), which is also increasingly being synthesized through bio-based methods, such as the fermentation of sugars. researchgate.netrsc.org Future research could focus on integrating these bio-based feedstocks into a cohesive and efficient synthesis of the target molecule. This could involve the development of novel catalytic systems that can directly couple furan-based precursors with bio-derived C4 building blocks. researchgate.net

Furthermore, chemo-enzymatic synthesis presents a compelling strategy. nih.govresearchgate.net This approach combines the selectivity of enzymatic catalysis with the efficiency of chemical transformations. For instance, enzymes could be employed for the selective oxidation or coupling of furan derivatives, followed by chemical steps to complete the synthesis of this compound. This hybrid approach could lead to higher yields and fewer byproducts compared to purely chemical methods.

The table below outlines potential greener synthetic strategies that warrant further investigation.

Synthetic StrategyPrecursorsPotential AdvantagesResearch Focus
Integrated Biorefinery Furfural, 1,4-Butanediol (from biomass)Utilization of renewable feedstocks, potential for closed-loop processes.Development of efficient catalysts for coupling bio-based precursors.
Chemo-enzymatic Synthesis Furan derivatives, C4 dicarboxylic acidsHigh selectivity, mild reaction conditions, reduced waste.Identification and engineering of suitable enzymes for key reaction steps.
Catalytic Conversion Furan, Succinic Acid (from biomass)Direct conversion pathways, potential for high atom economy.Design of robust and recyclable catalysts for direct synthesis.

Exploration of Novel Reaction Pathways and Derivatives

The reactivity of the 1,4-dicarbonyl moiety in this compound opens up a vast landscape for the synthesis of novel heterocyclic compounds and their derivatives. The Paal-Knorr synthesis, a classic reaction for converting 1,4-dicarbonyls into furans, pyrroles, and thiophenes, is a cornerstone for exploring these new pathways. wikipedia.orgalfa-chemistry.com

Future research is expected to focus on expanding the scope of the Paal-Knorr reaction using this compound as a substrate. This could lead to the synthesis of a wide array of N-substituted pyrroles with diverse functionalities, which are valuable scaffolds in medicinal chemistry and materials science. organic-chemistry.org Moreover, modifications to the Paal-Knorr reaction conditions, such as the use of milder catalysts and greener solvents, will be a key area of investigation. alfa-chemistry.com

Beyond the classic Paal-Knorr synthesis, there is potential for the development of entirely new reaction pathways. For example, the furan rings themselves can participate in various transformations, such as Diels-Alder reactions or ring-opening and recyclization reactions to form other heterocyclic systems. bohrium.comnih.gov The exploration of these reactions could lead to the discovery of novel molecular architectures with unique properties.

The following table summarizes potential reaction pathways and the resulting derivatives that could be explored.

Reaction TypeReagentsPotential DerivativesKey Research Areas
Paal-Knorr Pyrrole (B145914) Synthesis Primary amines, Ammonia (B1221849)N-substituted pyrroles, bis-pyrrolesCatalyst development, green reaction conditions, synthesis of functionalized pyrroles.
Paal-Knorr Thiophene (B33073) Synthesis Lawesson's reagent, P4S10Substituted thiophenesOptimization of reaction conditions, exploration of novel sulfurizing agents.
Diels-Alder Reaction DienophilesPolycyclic compounds with furan moietiesInvestigation of stereoselectivity, development of catalytic asymmetric variants.
Ring-Opening/Recyclization Acid/base catalystsNovel heterocyclic systemsMechanistic studies, exploration of reaction scope and limitations.

Investigation into Advanced Material Applications

The unique chemical structure of this compound makes it an attractive building block for the creation of advanced materials with novel properties. The presence of two furan rings suggests its potential as a monomer for the synthesis of furan-based polymers and copolyesters. nih.govresearchgate.net These materials are of particular interest as bio-based alternatives to petroleum-derived plastics. nih.gov Future research could focus on the polymerization of this compound with various co-monomers to create a range of polymers with tailored thermal and mechanical properties. nih.govmdpi.com

Furthermore, the conjugated system within the furan rings and the potential for creating extended conjugation through derivatization (e.g., into pyrroles or thiophenes) opens up possibilities for the development of conductive polymers. These materials are crucial for applications in organic electronics, such as sensors, transistors, and solar cells. Research in this area would involve the synthesis of monomers derived from this compound and their subsequent polymerization to form conjugated polymers with desirable electronic properties.

Another exciting frontier is the use of this compound or its derivatives as organic linkers in the synthesis of metal-organic frameworks (MOFs). berkeley.edunih.govnih.govresearchgate.netrsc.org MOFs are highly porous materials with applications in gas storage, separation, and catalysis. The specific geometry and functionality of linkers derived from this compound could lead to MOFs with unique pore structures and chemical properties.

The table below highlights potential material applications for this compound and its derivatives.

Material TypePotential Monomer/LinkerTarget PropertiesResearch Directions
Bio-based Polyesters This compoundBiodegradability, tailored mechanical properties.Copolymerization with various diols and diacids, characterization of polymer properties.
Conductive Polymers Pyrrole or thiophene derivatives of the title compoundHigh charge mobility, tunable bandgap.Synthesis and polymerization of novel monomers, fabrication and testing of electronic devices.
Metal-Organic Frameworks (MOFs) Carboxylate-functionalized derivativesHigh surface area, specific catalytic activity.Synthesis of novel linkers, exploration of MOF structures and their application in catalysis and separations.

Synergistic Experimental and Computational Approaches

To accelerate the discovery and development of new applications for this compound, a synergistic approach that combines experimental work with computational modeling is essential. Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. bohrium.comnih.govresearchgate.net

Future research should leverage computational methods to:

Predict Reaction Outcomes: DFT calculations can be used to model reaction mechanisms, such as the Paal-Knorr synthesis, to understand the role of catalysts and predict the feasibility of new transformations. rsc.org This can help in the rational design of experiments and the optimization of reaction conditions.

Design Novel Materials: Computational screening can be employed to predict the properties of polymers and MOFs derived from this compound before they are synthesized in the lab. This can guide the selection of the most promising candidates for specific applications.

Interpret Experimental Data: Computational modeling can aid in the interpretation of experimental results, such as spectroscopic data, and provide a deeper understanding of the structure-property relationships of new compounds and materials. nih.govresearchgate.net

The integration of experimental and computational approaches will be crucial for unlocking the full potential of this compound and paving the way for its use in a new generation of sustainable chemicals and advanced materials.

Q & A

Basic: What are the recommended synthetic routes for 1,4-Di(2-furyl)-1,4-butanedione, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves the condensation of furan derivatives with diketone precursors. For analogous compounds (e.g., thienyl-substituted butanediones), optimized conditions include using polar aprotic solvents (e.g., DMF or THF), controlled temperatures (60–80°C), and acid/base catalysts (e.g., p-toluenesulfonic acid or sodium ethoxide) to enhance yield . Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate high-purity product .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the furyl substituents and diketone backbone. Peaks for furyl protons (δ 6.3–7.5 ppm) and carbonyl carbons (δ 190–210 ppm) are diagnostic .
  • FT-IR: Strong carbonyl stretches (~1700 cm⁻¹) and furyl C-O-C vibrations (~1250 cm⁻¹) validate functional groups.
  • Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS confirms molecular weight (218.211 g/mol) and fragmentation patterns .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water mobile phases .

Advanced: How do electronic effects of the furyl groups influence reactivity in cyclocondensation reactions?

Methodological Answer:
The electron-rich furyl substituents enhance the diketone’s electrophilicity, facilitating nucleophilic attacks in cyclocondensation (e.g., with hydrazides or amines to form heterocycles). Computational studies (DFT) can predict reactivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Experimentally, varying substituents on the furyl rings (e.g., electron-withdrawing groups) and monitoring reaction kinetics via UV-Vis spectroscopy provide mechanistic insights .

Advanced: What strategies resolve contradictions in experimental data (e.g., unexpected stability or reactivity)?

Methodological Answer:

  • Control Experiments: Repeat reactions under inert atmospheres (N₂/Ar) to rule out oxidative side reactions.
  • Analytical Cross-Validation: Combine NMR, X-ray crystallography, and elemental analysis to confirm structural assignments. For example, single-crystal X-ray diffraction resolves ambiguities in stereochemistry or bond angles .
  • Environmental Screening: Test stability under varying pH, humidity, and light exposure to identify degradation pathways. Accelerated stability studies (40°C/75% RH) coupled with LC-MS track decomposition products .

Advanced: How can computational modeling guide the design of novel derivatives for materials science applications?

Methodological Answer:

  • Band Gap Engineering: DFT calculations predict electronic properties (e.g., conductivity) of derivatives by modifying substituents or conjugation length. For example, introducing electron-deficient groups reduces HOMO-LUMO gaps, enhancing charge transport in organic semiconductors .
  • Coordination Chemistry: Molecular docking simulations assess ligand-metal binding affinities (e.g., with transition metals like Cu²⁺ or Fe³⁺) for catalytic or sensing applications. Experimental validation via UV-Vis titration and cyclic voltammetry confirms computational predictions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols.
  • Spill Management: Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste.
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

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